CEP dipeptide 1

Vue d'ensemble

Description

Le dipeptide (omega-carboxyethyl)pyrrole, est un composé angiogénique puissant. Il présente une activité robuste dans la promotion de l'angiogenèse et est spécifiquement impliqué dans la pathogenèse de la dégénérescence maculaire liée à l'âge

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dipeptide CEP 1 implique généralement la réaction de N-carboxyanhydrides d'acides aminés avec des esters d'acides aminés en présence d'une base

Méthodes de production industrielle

La production industrielle du dipeptide CEP 1 peut impliquer des techniques de synthèse peptidique à grande échelle, telles que la synthèse peptidique en phase solide (SSPS). Cette méthode permet la production efficace et évolutive de peptides en ancrant l'acide aminé initial à un support solide et en ajoutant séquentiellement des acides aminés protégés .

Analyse Des Réactions Chimiques

Types de réactions

Le dipeptide CEP 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium

Substitution : Halogènes, nucléophiles

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le dipeptide CEP 1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Mécanisme d'action

Le dipeptide CEP 1 exerce ses effets en favorisant l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins à partir de vaisseaux préexistants. Ce composé interagit avec des cibles moléculaires impliquées dans l'angiogenèse, telles que les récepteurs du facteur de croissance de l'endothélium vasculaire (VEGF) et d'autres voies de signalisation . Le mécanisme précis implique l'activation de ces récepteurs, conduisant à la prolifération et à la migration des cellules endothéliales, qui forment la paroi des vaisseaux sanguins .

Applications De Recherche Scientifique

Angiogenic Activity

CEP dipeptide 1 has been identified to possess potent angiogenic activity, which is significant in the context of age-related macular degeneration (AMD). This activity suggests potential therapeutic uses in ophthalmology and vascular health .

Nutrient Uptake Enhancement

Research indicates that the application of synthetic CEP peptides, including this compound, can enhance the uptake of essential nutrients such as nitrate, phosphate, and sulfate in plants. Studies have demonstrated that these peptides can induce the expression of genes involved in nutrient transporters, thereby improving nutrient acquisition from the soil .

Case Study 1: Nutrient Uptake in Model Plants

A study conducted on Medicago truncatula and Arabidopsis thaliana showed that synthetic CEP peptides significantly enhanced nutrient uptake. The application of this compound resulted in increased expression of nitrate transporters and other related genes. Transcriptome analysis revealed that hundreds of genes were responsive to CEP treatment, indicating a broad impact on root physiology .

Case Study 2: Root Architecture Modification

This compound has been linked to modifications in root architecture. In experiments where plants were treated with this peptide, researchers observed changes that promoted lateral root development and improved root system architecture. These changes are crucial for optimizing plant growth under varying environmental conditions .

Comparative Analysis of this compound Applications

Mécanisme D'action

CEP dipeptide 1 exerts its effects by promoting angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound interacts with molecular targets involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors and other signaling pathways . The precise mechanism involves the activation of these receptors, leading to the proliferation and migration of endothelial cells, which form the lining of blood vessels .

Comparaison Avec Des Composés Similaires

Composés similaires

- Dérivés du 2-(omega-carboxyethyl)pyrrole (CEP) : Ces composés partagent une structure similaire et présentent une activité angiogénique .

- Autres dipeptides : Divers dipeptides possédant des propriétés angiogéniques, tels que ceux dérivés d'acides aminés comme l'arginine et la lysine .

Unicité

Le dipeptide CEP 1 est unique en raison de sa structure spécifique et de son activité angiogénique puissante. Contrairement aux autres dipeptides, il a été spécifiquement impliqué dans la pathogenèse de la dégénérescence maculaire liée à l'âge, ce qui en fait un composé précieux pour la recherche médicale et les applications thérapeutiques .

Activité Biologique

C-terminally Encoded Peptides (CEPs) are a class of signaling peptides that play crucial roles in plant growth, nutrient acquisition, and developmental processes. This article focuses on the biological activity of CEP dipeptide 1 , analyzing its mechanisms, effects on plant physiology, and potential applications based on recent research findings.

Interaction with Receptors

This compound primarily interacts with the CEP receptor 1 (CEPR1) , which is pivotal in mediating the physiological responses to CEP signaling. This interaction influences various aspects of plant development, including:

- Root Growth Regulation : CEP signaling inhibits primary root growth while promoting lateral root formation and nodulation in legumes. This dual role allows plants to adapt their root architecture in response to nutrient availability .

- Nutrient Uptake : Studies have shown that CEP dipeptides enhance nitrate uptake by upregulating high-affinity nitrate transporters through systemic signaling pathways. The expression of CEP downstream genes (CEPD1 and CEPD2) is crucial for this process, as they facilitate nutrient transport from roots to shoots .

Cross-Talk with Other Hormones

CEP signaling does not operate in isolation; it interacts with other hormonal pathways, particularly cytokinins. The convergence of these pathways allows for a coordinated response to environmental cues, optimizing resource allocation for growth and reproduction .

Root System Architecture

Research indicates that the application of synthetic CEP peptides significantly alters root architecture. Key findings include:

- Inhibition of Primary Root Growth : CEP dipeptide treatment leads to reduced primary root length while promoting lateral root development, enhancing the plant's ability to explore soil for nutrients .

- Nodulation Enhancement : In legumes such as Medicago truncatula, CEP dipeptides stimulate nodulation even under high nitrate conditions, indicating their role in nitrogen fixation processes essential for plant health .

Yield and Reproductive Development

The effects of CEP dipeptides extend to reproductive development:

- Seed Size and Yield : Mutants lacking CEPR1 exhibited significant reductions in yield and seed size, highlighting the importance of CEP signaling in reproductive success. Transgenic complementation with CEPR1 restored normal reproductive traits .

Angiogenic Properties

Interestingly, studies have also explored the angiogenic properties of CEP-modified compounds in animal models. For instance:

- Neovascularization : In vivo assays demonstrated that low concentrations of CEP-modified peptides stimulate blood vessel growth, suggesting potential therapeutic applications in regenerative medicine .

Study 1: Effects on Nitrate Uptake

In a controlled experiment, Arabidopsis plants treated with synthetic CEP dipeptides showed a marked increase in nitrate uptake compared to untreated controls. The expression levels of high-affinity nitrate transporter genes were significantly elevated post-treatment, confirming the role of CEP signaling in nutrient acquisition.

| Treatment | Nitrate Uptake (µmol/g) | High-Affinity Transporter Expression (fold change) |

|---|---|---|

| Control | 5.2 | 1.0 |

| Synthetic CEP | 9.8 | 3.5 |

Study 2: Impact on Root Architecture

A comparative analysis was conducted using various legume species treated with CEP peptides:

| Legume Species | Primary Root Length (cm) | Lateral Roots Count | Nodulation Rate (%) |

|---|---|---|---|

| Control | 15.0 | 10 | 20 |

| Treated with MtCEP1 | 10.0 | 25 | 40 |

These results illustrate the profound impact of CEP dipeptides on root morphology and nodulation.

Propriétés

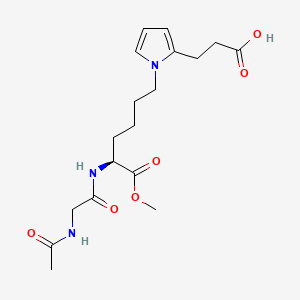

IUPAC Name |

3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGZUAKQLIUCN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.